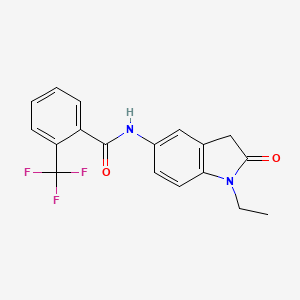

N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide

Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a 1-ethyl-2-oxoindolin-5-yl moiety. This compound combines structural features of indolinone (a lactam structure common in kinase inhibitors) and a benzamide group, which is prevalent in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-2-23-15-8-7-12(9-11(15)10-16(23)24)22-17(25)13-5-3-4-6-14(13)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXNFTWQVOATKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acyl chloride or anhydride under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

Attachment of the Trifluoromethyl-Substituted Benzamide Moiety: The final step involves the coupling of the indolinone intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs from the evidence include:

Key Differences in Target Compound :

- The ethyl group at the indolinone 1-position may reduce steric hindrance compared to bulkier substituents (e.g., dibromophenyl in Compound 13x).

- The absence of sulfonamide or cyano groups distinguishes it from sodium channel inhibitors and teriflunomide analogs, suggesting a unique mechanism .

Pharmacokinetic and Toxicological Considerations

- Lipophilicity : LogP values for benzamide analogs range from 3.5 (fluopyram) to 4.8 (Compound 13x), suggesting the target compound may exhibit moderate blood-brain barrier penetration .

- Toxicity: Fluopyram has low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats), attributed to selective fungal targeting. The indolinone group in the target compound may introduce off-target kinase effects, necessitating toxicity profiling .

Notes

- The analysis is based on structural parallels to compounds in patents and pesticide reports; direct data on the target compound are unavailable in the provided evidence.

- Caution is advised in extrapolating biological activity without experimental validation.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound features an indolinone core, an ethyl group, and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is with a molecular weight of approximately 348.325 g/mol. The synthesis typically involves several steps:

- Formation of the Indolinone Core : This is achieved through the cyclization of an appropriate aniline derivative with an acyl chloride or anhydride under acidic conditions.

- Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base such as potassium carbonate.

- Attachment of the Trifluoromethyl-Benzamide Moiety : Coupling the indolinone intermediate with trifluoromethyl-substituted benzoyl chloride in the presence of triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to significant downstream effects on cellular pathways. For instance, it has been explored for its potential as a biochemical probe to study enzyme functions and protein interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of 2-oxoindoline compounds showed enhanced cell growth inhibition and induction of apoptosis in non-small cell lung cancer (NSCLC) cells, particularly those resistant to first-generation EGFR-TKIs. The administration of these compounds restored tumor sensitivity to existing EGFR-targeted drugs in mouse xenograft models .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Certain derivatives have shown effectiveness against various RNA and DNA viruses, suggesting that this compound could serve as a lead compound for developing new antiviral agents .

Inhibition Studies

In vitro studies have reported significant inhibitory effects on key enzymes involved in cancer progression and viral replication. For example, compounds related to this structure have demonstrated IC50 values indicating their potency against specific targets like c-MET kinase and SMO receptors .

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| NSCLC Cell Line Study | Enhanced cell growth inhibition; restoration of tumor sensitivity | IC50 = 8.1 μM for c-MET |

| Antiviral Activity | Effective against various RNA viruses | EC50 values ranging from 0.26 μM to 4.1 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.